1-Azaspiro[3.4]octan-2-one
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Description
1-Azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C7H11NO . It is a colorless or yellow liquid.
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane, a related compound, has been described in the literature . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 1-Azaspiro[3.4]octan-2-one consists of a seven-membered ring fused to a four-membered ring . The molecule has a nitrogen atom incorporated into the seven-membered ring .Scientific Research Applications
Synthesis and Drug Discovery
1-Azaspiro[3.4]octan-2-one and its derivatives have been synthesized for use in drug discovery. These compounds serve as multifunctional and structurally diverse modules, highlighting their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).
Structural Analysis
The crystal and molecular structure of related compounds, like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5] octane, has been determined. This involves studying their conformation and bonding patterns, which is crucial for understanding their chemical behavior and potential applications (Zacharis & Trefonas, 1970).
NMR Spectroscopy
1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This technique is used to determine the relative configuration and preferred conformations of these compounds, which is important for predicting their reactivity and interactions (Montalvo-González & Ariza-Castolo, 2012).
Peptide Synthesis
Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate have been synthesized and shown to be effective in peptide synthesis, demonstrating their utility in the creation of complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Diverse Applications in Chemistry
The diversity-oriented synthesis of azaspirocycles, including 1-Azaspiro[3.4]octan-2-one derivatives, has been explored. These compounds have been used to create various heterocyclic structures, demonstrating their wide-ranging utility in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
properties
IUPAC Name |
1-azaspiro[3.4]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKIPVAKILSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[3.4]octan-2-one |
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